Cas no 915443-09-3 (Apatorsen sodium)

Apatorsen sodium is an antisense oligonucleotide designed to inhibit the expression of heat shock protein 27 (Hsp27), a molecular chaperone implicated in cancer cell survival, treatment resistance, and metastasis. By targeting Hsp27 mRNA, apatorsen sodium disrupts protein synthesis, potentially enhancing the efficacy of conventional therapies in oncology. Its phosphorothioate backbone improves nuclease resistance, increasing stability in biological systems. Preclinical and clinical studies suggest its utility in combination regimens for cancers such as prostate, lung, and pancreatic malignancies, where Hsp27 overexpression is associated with poor prognosis. The compound’s mechanism offers a targeted approach to overcoming treatment resistance, supporting further investigation in therapeutic applications.
Apatorsen sodium structure
Apatorsen sodium structure
商品名:Apatorsen sodium
CAS番号:915443-09-3
MF:C224H285N79Na19O116P19S19
メガワット:7574.66151976585
CID:5518062
PubChem ID:91865087

Apatorsen sodium 化学的及び物理的性質

名前と識別子

    • ISIS 306053
    • 915443-09-3
    • Apatorsen Sodium
    • Apatorsen sodium [USAN]
    • OGX-427
    • 3N4G7RE66Y
    • UNII-3N4G7RE66Y
    • DNA, d(P-thio)((2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rG-(2'-O-(2-methoxyethyl))rA-m5C-G-m5C-G-G-m5C-G-m5C-T-m5C-G-G-(2'-O-(2-methoxyethyl))m5rU-(2'-O-(2-methoxyethyl))m5rC-(2'-O-(2-methoxyethyl))rA-(2'-O-(2-methoxyethyl))m5rU), nonadecasodium salt
    • Apatorsen sodium
    • インチ: 1S/C224H304N79O116P19S19.19Na/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315;;;;;;;;;;;;;;;;;;;/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?;;;;;;;;;;;;;;;;;;;/m1.................../s1
    • InChIKey: DGMKQBWICZTTBN-OWXIQQMWSA-A
    • ほほえんだ: S=P([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(N)=NC=NC2=3)O1)OCCOC)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP(=O)(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(NC(C(C)=C2)=O)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OP([O-])(OC[C@@H]1C(C([C@H](N2C(NC(C(C)=C2)=O)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C(N=C(C(C)=C2)N)=O)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C=NC3C(=N)NC=NC2=3)O1)OCCOC)OP([O-])(OC[C@@H]1C(C([C@H](N2C(NC(C(C)=C2)=O)=O)O1)OCCOC)O)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)=S)[S-])=S)=S)=S)OC1[C@@H](COP([O-])(OC2[C@@H](CO)O[C@H](C2OCCOC)N2C=NC3C(NC(N)=NC2=3)=O)=S)O[C@H](C1OCCOC)N1C=NC2C(NC(N)=NC1=2)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

計算された属性

  • せいみつぶんしりょう: 7571.6662325g/mol
  • どういたいしつりょう: 7569.6595229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 32
  • 水素結合受容体数: 160
  • 重原子数: 476
  • 回転可能化学結合数: 148
  • 複雑さ: 20700
  • 共有結合ユニット数: 20
  • 原子立体中心数の決定: 40
  • 不確定原子立体中心数: 28
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3140Ų

Apatorsen sodium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-145722-5mg
Apatorsen sodium
915443-09-3 95.49%
5mg
¥6720 2024-04-21
MedChemExpress
HY-145722-1mg
Apatorsen sodium
915443-09-3 95.49%
1mg
¥2580 2024-04-21

Apatorsen sodium 関連文献

Apatorsen sodiumに関する追加情報

Apatorsen Sodium (CAS No. 915443-09-3): A Comprehensive Overview in Modern Chemical and Biomedical Research

Apatorsen sodium, chemically designated as 915443-09-3, represents a significant advancement in the realm of nucleic acid-based therapeutics. This compound has garnered considerable attention due to its innovative mechanism of action and potential applications in treating various genetic disorders. The development of Apatorsen sodium is a testament to the rapid progress in chemical biology and the growing understanding of nucleic acid interactions within cellular environments.

The structure of Apatorsen sodium is meticulously designed to target specific mRNA sequences, thereby modulating gene expression in a highly precise manner. This approach aligns with the broader trend in therapeutic development towards RNA interference (RNAi) and antisense oligonucleotides (ASOs). The compound's efficacy stems from its ability to bind to complementary mRNA strands, leading to sequence-specific degradation or translational repression. This mechanism has been extensively studied in vitro and in vivo, demonstrating remarkable promise in preclinical models.

Recent research has highlighted the therapeutic potential of Apatorsen sodium in treating genetic disorders associated with aberrant protein synthesis. By selectively silencing problematic genes, Apatorsen sodium offers a novel strategy for managing conditions that are currently challenging to treat with conventional medications. For instance, studies have shown its effectiveness in reducing the production of toxic proteins in neurodegenerative diseases, where the accumulation of misfolded proteins is a key pathological feature.

The synthesis and characterization of Apatorsen sodium have been refined through cutting-edge chemical methodologies. Advanced techniques such as solid-phase synthesis and high-performance liquid chromatography (HPLC) have enabled the production of highly pure and stable derivatives of this compound. These advancements are crucial for ensuring its clinical efficacy and safety profile. Additionally, computational modeling has played a pivotal role in optimizing the compound's structure for enhanced binding affinity and reduced off-target effects.

One of the most compelling aspects of Apatorsen sodium is its potential for personalized medicine. By leveraging genomic data, clinicians can identify specific mRNA targets that are dysregulated in individual patients. This tailored approach allows for the development of bespoke therapeutic regimens that are more effective and less prone to resistance. The integration of machine learning algorithms has further enhanced this process by predicting optimal dosing regimens and identifying potential drug-drug interactions.

The pharmacokinetic properties of Apatorsen sodium have been thoroughly evaluated through rigorous preclinical studies. These investigations have revealed that the compound exhibits favorable biodistribution characteristics, allowing it to reach target tissues with high efficiency. Moreover, its metabolic stability ensures prolonged activity within the body, reducing the frequency of dosing required for therapeutic effect. These attributes make Apatorsen sodium an attractive candidate for long-term treatment protocols.

In clinical trials, Apatorsen sodium has demonstrated encouraging results in patients with inherited retinal dystrophies. By targeting specific mRNAs responsible for photoreceptor dysfunction, the compound has shown promise in slowing disease progression and improving visual acuity. These findings have generated significant excitement within the medical community, as they underscore the potential of nucleic acid-based therapeutics to address previously untreatable conditions.

The regulatory landscape surrounding Apatorsen sodium is evolving rapidly, driven by its novel mechanism of action and therapeutic potential. Regulatory agencies such as the FDA and EMA are increasingly recognizing the value of RNA-based therapeutics and are implementing streamlined pathways for their approval. This positive momentum bodes well for the future commercialization of Apatorsen sodium and other similar compounds.

Future research directions for Apatorsen sodium include exploring its applications in cancer therapy. Preliminary studies suggest that it can selectively target mRNA transcripts overexpressed in tumor cells, leading to their destruction without harming healthy tissues. Additionally, efforts are underway to develop novel delivery systems that can enhance the compound's bioavailability and reduce immunogenicity.

The collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies have been instrumental in advancing the development of Apatorsen sodium. These partnerships facilitate knowledge sharing, resource allocation, and regulatory navigation, accelerating the translation of laboratory discoveries into clinical practice. Such collaborative frameworks are essential for fostering innovation in chemical biomedical research.

In conclusion, Apatorsen sodium (CAS No. 915443-09-3) represents a significant breakthrough in nucleic acid-based therapeutics with broad implications for treating genetic disorders and other diseases. Its innovative design, coupled with promising preclinical and clinical data, positions it as a frontrunner in next-generation drug development. As research continues to uncover new applications and refine delivery methods, Apatorsen sodium is poised to revolutionize modern medicine.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd